molecular formula C8H8ClNO B7761850 1-(4-Chlorophenyl)ethanone oxime CAS No. 54582-24-0

1-(4-Chlorophenyl)ethanone oxime

Cat. No.: B7761850
CAS No.: 54582-24-0
M. Wt: 169.61 g/mol
InChI Key: KAXTWDXRCMICEQ-UXBLZVDNSA-N
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Description

1-(4-Chlorophenyl)ethanone oxime is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis : The crystal structure of derivatives of this compound has been analyzed, providing insights into molecular conformations and interactions (Zheng, Cui, & Rao, 2014).

  • Synthesis Methods : Research has been conducted on the synthesis of thiadiazoles from derivatives of 1-(4-Chlorophenyl)ethanone oxime, proposing a general method for their preparation (Yoon, Cho, & Kim, 1998).

  • Copper Extraction : Certain derivatives have been synthesized and used for copper extraction from acidic solutions, indicating potential applications in metal recovery and separation processes (Krzyżanowska, Olszanowski, & Juskowiak, 1989).

  • Molecular Docking Studies : The compound has been studied for its interactions with biological targets, suggesting potential inhibitory activity against kinesin spindle protein (ShanaParveen et al., 2016).

  • Mass Spectra Analysis : Studies on the mass spectra of certain derivatives have provided insights into fragmentation pathways and molecular structures (Łożyński & Krzyżanowska, 1986).

  • Insecticide Synthesis : The compound has been used as an intermediate in the synthesis of flucycloxuron, an insecticide, demonstrating its relevance in agricultural chemistry (Xue-yan, 2011).

  • Preparation of Heterocycles : The compound has been utilized in the preparation of various heterocyclic compounds, expanding its applications in organic synthesis (Moskvina, Shilin, & Khilya, 2015).

  • Spectroscopic Analysis : Research has been done on the spectroscopic characterization of alkyl-oxime derivatives, aiding in the understanding of molecular structures and isomerization (Sánchez-Pavón et al., 2020).

  • Antifungal Agents Synthesis : The compound has been used to synthesize novel imidazole-containing antifungal agents, indicating potential pharmaceutical applications (Attia et al., 2013).

  • Antimycotic Activity : Derivatives have been synthesized and evaluated for their antimycotic activity, contributing to the development of new antifungal drugs (Raga et al., 1992).

  • Computational Studies : Computational analysis of derivatives has been performed, aiding in the understanding of electronic transitions and structural features (Cai et al., 2020).

  • Synthetic Functionalization : Research has been conducted on the functionalization of acyl derivatives, exploring novel synthetic pathways (Pouzet et al., 1998).

Properties

IUPAC Name

(NE)-N-[1-(4-chlorophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXTWDXRCMICEQ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288031
Record name (1E)-1-(4-Chlorophenyl)ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54582-24-0, 1956-39-4
Record name (1E)-1-(4-Chlorophenyl)ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54582-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC57600
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1E)-1-(4-Chlorophenyl)ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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